molecular formula C23H18BrNO2S B8419837 6-(benzylthio)-1-(4-bromo-2-methoxyphenyl)quinolin-2(1H)-one

6-(benzylthio)-1-(4-bromo-2-methoxyphenyl)quinolin-2(1H)-one

Cat. No.: B8419837
M. Wt: 452.4 g/mol
InChI Key: ZFCYAHYDAJCMLJ-UHFFFAOYSA-N
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Description

6-(benzylthio)-1-(4-bromo-2-methoxyphenyl)quinolin-2(1H)-one is a useful research compound. Its molecular formula is C23H18BrNO2S and its molecular weight is 452.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C23H18BrNO2S

Molecular Weight

452.4 g/mol

IUPAC Name

6-benzylsulfanyl-1-(4-bromo-2-methoxyphenyl)quinolin-2-one

InChI

InChI=1S/C23H18BrNO2S/c1-27-22-14-18(24)8-10-21(22)25-20-11-9-19(13-17(20)7-12-23(25)26)28-15-16-5-3-2-4-6-16/h2-14H,15H2,1H3

InChI Key

ZFCYAHYDAJCMLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Br)N2C3=C(C=CC2=O)C=C(C=C3)SCC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of (E)-ethyl 3-(5-(benzylthio)-2-((4-bromo-2-methoxyphenyl)amino) phenyl)acrylate (86.95 g, 174 mmol) in 350 mL MeOH was heated to 70° C., was treated with sodium methoxide 25% wt in MeOH (19.06 ml, 69.8 mmol) and was allowed to stir overnight. The reaction mixture was then concentrated. The crude solid was triturated with IPA yielding 47.13 g clean product. The IPA washings were concentrated. Purification of the crude residue by silica gel column chromatography (0-100% EtOAc/heptane) gave an additional 10.76 g of slightly impure product. 6-(benzylthio)-1-(4-bromo-2-methoxyphenyl)quinolin-2(1H)-one (57.89 g, 128 mmol, 73.4% yield). (ESI) 451.8 (M+H)+.
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
19.06 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A RBF was charged with (E)-ethyl 3-(5-(benzylthio)-2-((4-bromo-2-methoxyphenyl)amino)phenyl)acrylate (3.13 g, 6.28 mmol) and MeOH (31.4 ml) to give a yellow suspension. Sodium methoxide (25 wt % in MeOH) (0.271 ml, 1.256 mmol) was added. A reflux condenser was attached, and the flask was lowered into a 75° C. heating bath. The bath quickly spiked to ca. 80-85° C., but returned to 70-75° C. after 30 min. The reaction was stirred for 16 hrs, and the mixture was diluted with DCM and concentrated. The residue was purified by chromatography on silica gel (50-g SNAP Ultra column, 25-g silica gel loading column, 10-60% EtOAc/Heptane) to give 6-(benzylthio)-1-(4-bromo-2-methoxyphenyl)quinolin-2(1 H)-one (1.95 g, 4.31 mmol, 68.6% yield) as a yellow solid. 1 H NMR (400 MHz, DMSO-d6) □=7.94 (d, J=9.5 Hz, 1 H), 7.78 (d, J=2.2 Hz, 1 H), 7.50 (d, J=2.1 Hz, 1 H), 7.43-7.16 (m, 8 H), 6.66 (d, J=9.6 Hz, 1 H), 6.47 (d, J=8.8 Hz, 1 H), 4.23 (s, 2 H), 3.69 (s, 3 H). m/z (ESI) 452.0 (M+H)+.
Name
Quantity
31.4 mL
Type
reactant
Reaction Step One
Name
Sodium methoxide
Quantity
0.271 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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